molecular formula C22H25NO3 B12685001 Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester CAS No. 62391-87-1

Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester

Cat. No.: B12685001
CAS No.: 62391-87-1
M. Wt: 351.4 g/mol
InChI Key: PIKPCSKUKFSXLD-UHFFFAOYSA-N
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Description

Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with methyl and isopropyl substituents, as well as a cyano group attached to a phenoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors The process often includes esterification reactions, where butanoic acid derivatives react with alcohols in the presence of acid catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of catalysts are used.

    Substitution: Reagents like sodium cyanide and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of butanoic acid, such as amines, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The cyano group and phenoxyphenyl moiety play crucial roles in its biological activity, influencing enzyme inhibition, receptor binding, and signal transduction pathways. The compound’s structure allows it to interact with various biomolecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-methyl-2-(1-methylethyl)-: A simpler analog without the cyano and phenoxyphenyl groups.

    Cyano(3-phenoxyphenyl)methyl ester: Lacks the butanoic acid backbone and methyl/isopropyl substituents.

Uniqueness

Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62391-87-1

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-methyl-2-propan-2-ylbutanoate

InChI

InChI=1S/C22H25NO3/c1-15(2)21(16(3)4)22(24)26-20(14-23)17-9-8-12-19(13-17)25-18-10-6-5-7-11-18/h5-13,15-16,20-21H,1-4H3

InChI Key

PIKPCSKUKFSXLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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